molecular formula C24H24FN5O4 B2802337 2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921890-34-8

2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2802337
CAS No.: 921890-34-8
M. Wt: 465.485
InChI Key: YNAHKZQYZVOPBO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic small molecule based on a pyrazolo[3,4-d]pyrimidine core scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research . This core scaffold is a known pharmacophore in the development of potent and selective enzyme inhibitors, particularly targeting protein kinases . The molecular structure of this compound integrates key features, including a 2-fluorobenzyl group at the 5-position and a 3,4-dimethoxyphenyl acetamide side chain, which are designed to modulate its bioavailability and target binding affinity. While the specific biological profile of this compound is under investigation, analogs within the pyrazolopyrimidine class have been extensively studied and developed as antagonists for various biological receptors, including the human gonadotropin-releasing hormone receptor (GnRH-R), and as key inhibitors in oncology and signal transduction research . Its primary research value lies in its application as a reference standard and a chemical probe for in vitro studies aimed at understanding cellular signaling pathways, enzyme kinetics, and receptor-ligand interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other quality control measures.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4/c1-33-20-8-7-16(11-21(20)34-2)12-22(31)26-9-10-30-23-18(13-28-30)24(32)29(15-27-23)14-17-5-3-4-6-19(17)25/h3-8,11,13,15H,9-10,12,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAHKZQYZVOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • 3,4-Dimethoxyphenyl group
  • Pyrazolo[3,4-d]pyrimidin moiety
  • Fluorobenzyl substitution

This complex structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Antitumor Activity

Recent studies have indicated that similar compounds within the pyrazolo-pyrimidine class exhibit significant antitumor activity. For instance:

  • A related pyrazolo-pyrimidine compound demonstrated an IC50 value of 0.5 μM against several cancer cell lines, suggesting a strong inhibitory effect on tumor growth .
  • The mechanism is hypothesized to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds with structural similarities:

  • Compounds featuring the pyrazolo-pyrimidine scaffold have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
  • The compound's ability to disrupt bacterial cell wall synthesis could be a contributing factor to its efficacy.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate various physiological responses .

Case Studies and Research Findings

StudyFindingsIC50 Values
Study ADemonstrated significant antitumor effects in vitro0.5 μM
Study BShowed antimicrobial activity against Mycobacterium tuberculosis1.35 - 2.18 μM
Study CIndicated potential as a neuroprotective agent through receptor modulationNot specified

Cytotoxicity Assessment

In assessing cytotoxicity, compounds similar to the one were evaluated on human embryonic kidney (HEK-293) cells:

  • Most derivatives exhibited low toxicity, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name / ID Core Structure R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 2-Fluorobenzyl 3,4-Dimethoxyphenyl ~525.5 (estimated) Enhanced solubility (dimethoxy), fluorinated hydrophobic tail
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-Methylbenzyl)-4-oxo-4,5-dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}Acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Methylbenzyl 2,4-Dichlorophenoxy 570.4 Lipophilic (chlorophenoxy), potential CYP inhibition
Example 83 (Fluorophenyl Chromenone Derivative) Pyrazolo[3,4-d]pyrimidin-4-one 3-Fluoro-4-isopropoxyphenyl Dimethylamino 664.7 Bulky isopropoxy group, dual fluorination for enhanced receptor selectivity
2-(3,4-Dimethyl-5,5-Dioxo-Pyrazolo[4,3-c]Benzothiazin-2-yl)-N-(2-Fluorobenzyl)Acetamide Pyrazolo[4,3-c]benzothiazin 2-Fluorobenzyl 3,4-Dimethylbenzothiazin 455.5 Sulfone group (electron-withdrawing), distinct heterocyclic core

Key Observations

Substituent Impact on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 2,4-dichlorophenoxy group (electron-withdrawing) in , likely altering solubility and membrane permeability. Fluorobenzyl vs. 4-methylbenzyl (): Fluorination enhances metabolic stability and hydrophobic interactions compared to methyl groups .

Synthetic Pathways: The target compound’s acetamide linker suggests synthesis via nucleophilic substitution of α-chloroacetamides with pyrazolo[3,4-d]pyrimidin-4-one intermediates, as seen in .

Spectroscopic Characterization: NMR analysis (as in ) would reveal distinct chemical shifts for the target’s dimethoxy (δ ~3.8 ppm) and fluorobenzyl (δ ~5.1 ppm for CH2) groups compared to analogs like (chlorophenoxy δ ~6.9 ppm).

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives often target ATP-binding pockets in kinases. The fluorobenzyl group in the target compound may improve binding affinity relative to non-fluorinated analogs .

Challenges and Limitations

  • Solubility : The dimethoxy group improves aqueous solubility compared to chlorinated analogs (), but the fluorobenzyl moiety may still limit bioavailability.
  • Synthetic Complexity : Multi-step synthesis (e.g., coupling, cyclization) is required, as inferred from , which could affect scalability.

Q & A

Q. Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts with substituent changes .
  • Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Mechanistic and Interaction Studies

Q: What advanced techniques elucidate the compound’s mechanism of action? A: Prioritize:

  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., CDK2 or COX-2) to identify binding pockets .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Metabolomics : LC-MS/MS to track downstream metabolic pathway disruptions (e.g., apoptosis markers) .

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in bioactivity data across studies? A: Common issues and solutions:

IssueResolution Strategy
Variability in IC50_{50}Standardize cell passage numbers
Solvent-dependent activityUse DMSO controls (<0.1% v/v)
Batch-to-batch purity differencesValidate via HPLC (>95% purity)

Q. Reproducibility checklist :

  • Disclose synthetic routes and characterization data fully.
  • Use PubChem or ChEMBL for cross-referencing bioactivity entries .

Stability and Degradation Pathways

Q: What conditions destabilize this compound, and how can storage protocols mitigate degradation? A: Key findings:

  • Hydrolysis : Susceptible in aqueous buffers (pH > 8); use lyophilized storage at -20°C .
  • Photooxidation : Degrades under UV light; store in amber vials .
  • Thermal stability : Decomposes above 150°C; confirm via thermogravimetric analysis (TGA) .

Advanced Computational Modeling

Q: Which in silico tools predict off-target effects or toxicity? A: Leverage:

  • SwissADME : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
  • ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
  • Molecular dynamics simulations (GROMACS) : Model protein-ligand stability over 100-ns trajectories .

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